REACTION_CXSMILES
|
[N:1]1[C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1[C:10](Cl)=[O:11].[Cl-].[Cl-].[Cl-].[Al+3].O.[CH:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[C:10]([C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([C:7](=[O:8])[C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[N:1]=1)(=[O:11])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C(=O)Cl)C(=O)Cl
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The batch was stirred for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
was then cooled
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature (“RT”)
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
was then stirred for a further 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed twice with 100 ml diethyl ether each time
|
Type
|
WASH
|
Details
|
The combined organic phases were washed twice with 100 ml water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were then dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvents were removed in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from diethyl ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=NC(=CC=C1)C(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |